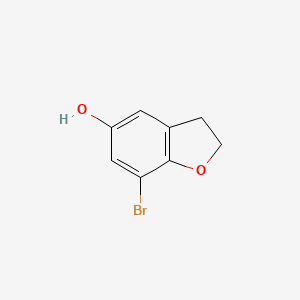

7-Bromo-2,3-dihydro-1-benzofuran-5-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

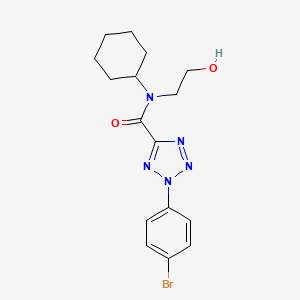

“7-Bromo-2,3-dihydro-1-benzofuran-5-ol” is a chemical compound with the CAS Number: 1785460-91-4 . It has a molecular weight of 215.05 and is typically in the form of a powder .

Molecular Structure Analysis

The InChI Code for “this compound” is 1S/C8H7BrO2/c9-7-4-6(10)3-5-1-2-11-8(5)7/h3-4,10H,1-2H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

“this compound” is a powder . It is stored at room temperature .Applications De Recherche Scientifique

CuI-Catalyzed Domino Process

A study by Lu et al. (2007) explored the CuI-catalyzed coupling of 1-bromo-2-iodobenzenes with beta-keto esters leading to 2,3-disubstituted benzofurans. This process involves intermolecular C-C bond formation followed by intramolecular C-O bond formation, making it significant for synthesizing benzofurans with various substituents (Lu, Wang, Zhang, & Ma, 2007).

Electrophilic Bromination Effects

Okuyama, Kunugiza, and Fueno (1974) investigated the electrophilic bromination of benzofuran (BF) and its derivatives, revealing the mechanism of bromine addition in trans fashion to BF. This study provides valuable insights into the electronic effects of substituents on the bromination rate, crucial for understanding and manipulating benzofuran chemistry (Okuyama, Kunugiza, & Fueno, 1974).

Antimicrobial Properties

Kumari et al. (2019) reported on the synthesis of benzofuran aryl ureas and carbamates, demonstrating their antimicrobial activities. This study underscores the potential of benzofuran derivatives in developing new antimicrobial agents (Kumari, Mathada, Kumar, Suda, & Basavaraja, 2019).

Lewis Acid-Catalyzed Synthesis

Huang et al. (2019) explored the synthesis of 2,3-disubstituted benzofurans from acrolein dimer and 1,3-dicarbonyl compounds. This methodology is significant for synthesizing commercial drug molecules, such as benzbromarone and amiodarone (Huang, Xu, Liu, Chen, & Gu, 2019).

Photostimulated Reduction Reactions

Vaillard, Postigo, and Rossi (2004) demonstrated the photostimulated reactions of aryl and alkyl chlorides and bromides with reduced ethyl benzoate, leading to high yields of reduced products. This study is particularly relevant for the synthesis of cyclic reduced products such as 3-methyl-2,3-dihydro-benzofuran (Vaillard, Postigo, & Rossi, 2004).

Spectroscopic Investigations

Khemalapure et al. (2019) conducted experimental and theoretical spectroscopic studies on (5-bromo-benzofuran-3-yl)-acetic acid hydrazide (5BBAH). The research provided detailed insights into the molecular structure and properties of this compound, useful for various applications in chemistry (Khemalapure, Katti, Hiremath, Hiremath, Basanagouda, & Radder, 2019).

Safety and Hazards

Orientations Futures

Benzofuran compounds, including “7-Bromo-2,3-dihydro-1-benzofuran-5-ol”, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . They are considered potential natural drug lead compounds . Future research may focus on developing promising compounds with target therapy potentials and little side effects .

Analyse Biochimique

Biochemical Properties

Benzofuran compounds, which 7-Bromo-2,3-dihydro-1-benzofuran-5-ol is a part of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Cellular Effects

Benzofuran derivatives have been shown to have significant inhibitory effects on certain kinases .

Molecular Mechanism

Benzofuran derivatives have been shown to inhibit certain kinases, suggesting that they may exert their effects through enzyme inhibition .

Propriétés

IUPAC Name |

7-bromo-2,3-dihydro-1-benzofuran-5-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c9-7-4-6(10)3-5-1-2-11-8(5)7/h3-4,10H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRAVGOYGGNRSCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-2-(4-methyl-3-nitrophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2838688.png)

![3-{3-[(Diethylamino)sulfonyl]phenyl}-1-phenylpyrazole-4-carbaldehyde](/img/structure/B2838689.png)

![3-oxo-N-(p-tolyl)-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2838693.png)

![8-(sec-butyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2838699.png)

![4-Ethyl-5-fluoro-6-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2838701.png)

![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2838702.png)

![1-[(3S,4R)-4-Azidooxolan-3-yl]-4-bromopyrazole](/img/structure/B2838703.png)

![6-Chloroimidazo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B2838705.png)